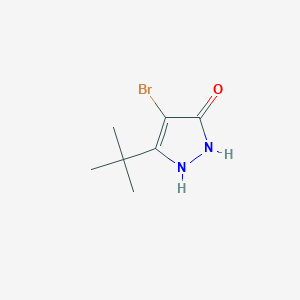

4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol

Description

Overview of Nitrogen-Containing Heterocycles: The Pyrazole (B372694) Framework

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry and are integral to the structure of countless natural products, pharmaceuticals, and agrochemicals. Among these, pyrazole stands out as a five-membered aromatic ring system containing two adjacent nitrogen atoms. This arrangement imparts a unique set of chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which is crucial for its interaction with biological targets. The pyrazole ring is relatively stable and can be readily substituted at various positions, allowing for the creation of a vast library of derivatives with diverse functionalities.

Academic and Industrial Relevance of Pyrazol-5-ol Derivatives

Pyrazol-5-ol, a tautomer of pyrazolone (B3327878), and its derivatives are a particularly significant subclass of pyrazole compounds. They have garnered substantial interest in both academic and industrial laboratories due to their wide spectrum of biological activities and applications. nih.gov These compounds are key components in many nonsteroidal anti-inflammatory drugs (NSAIDs), analgesics, and antipyretics. nih.gov The pyrazolone motif is a critical element in various FDA-approved drugs. nih.gov Beyond medicine, pyrazol-5-ol derivatives are utilized in the agrochemical sector as herbicides and insecticides and in the dye industry. globalresearchonline.net Their versatility stems from the reactive nature of the pyrazolone ring, which allows for various chemical modifications to fine-tune their properties for specific applications. nih.gov

| Industry | Application | Examples of Biological Activity |

|---|---|---|

| Pharmaceutical | Active Pharmaceutical Ingredients (APIs) | Anti-inflammatory, Analgesic, Antipyretic, Anticancer, Antimicrobial nih.govnih.gov |

| Agrochemical | Pesticides | Herbicidal, Insecticidal, Fungicidal globalresearchonline.net |

| Chemical | Dyes and Pigments | Colorants for textiles and other materials globalresearchonline.net |

| Research | Synthetic Intermediates | Building blocks for complex molecules |

Specific Focus: Contextualizing 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol within Pyrazole Chemistry

This compound is a specific derivative that embodies the synthetic utility of the pyrazole scaffold. Its structure is characterized by a pyrazol-5-ol core, a bulky tert-butyl group at the 3-position, and a bromine atom at the 4-position. Each of these features plays a crucial role in its chemical behavior and potential applications.

Structural Features and Properties:

| Property | Data |

| Molecular Formula | C₇H₁₁BrN₂O |

| Molecular Weight | 219.09 g/mol |

| Melting Point | 114-116 °C |

| Hazard Statement | Irritant |

Data sourced from Matrix Scientific. ontosight.ai

The tert-butyl group, being sterically demanding, can influence the molecule's conformation and its interactions with other molecules. The bromine atom is a particularly important feature, as it serves as a versatile synthetic handle. It allows for a variety of cross-coupling reactions (like Suzuki or Heck reactions), enabling the introduction of more complex substituents at the 4-position. This makes this compound a valuable intermediate for medicinal chemists and organic synthesists aiming to create novel compounds with potential biological activity. researchgate.net

The synthesis of this compound would likely follow established methods for pyrazole formation, such as the Knorr pyrazole synthesis. This would involve the condensation of a 1,3-dicarbonyl compound bearing a tert-butyl group with a hydrazine (B178648) derivative, followed by regioselective bromination at the C4 position. The presence of the electron-donating tert-butyl group and the hydroxyl group would activate the ring, facilitating electrophilic substitution with a brominating agent like N-Bromosuccinimide (NBS).

Historical Development and Evolution of Pyrazole Research

The history of pyrazole chemistry dates back to the late 19th century. The German chemist Ludwig Knorr first synthesized a pyrazole derivative, antipyrine (B355649), in 1883. nih.gov This discovery was a significant milestone, as antipyrine was one of the first synthetic drugs to be widely used as an analgesic and antipyretic. Knorr's work on the reaction between 1,3-dicarbonyl compounds and hydrazines, now known as the Knorr pyrazole synthesis, remains a cornerstone of heterocyclic chemistry. nih.gov Since then, research into pyrazoles has expanded exponentially. The 20th and 21st centuries have seen the development of numerous new synthetic methodologies and the discovery of a vast array of pyrazole derivatives with diverse applications, solidifying the pyrazole scaffold as a "privileged structure" in medicinal chemistry and materials science. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-tert-butyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-7(2,3)5-4(8)6(11)10-9-5/h1-3H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYROHZXQHLZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=O)NN1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tautomerism and Isomerism in 4 Bromo 3 Tert Butyl 1h Pyrazol 5 Ol

Prototropic Tautomerism in Pyrazol-5-ols (Hydroxyl vs. Ketone Forms)

Pyrazol-5-ols, also known as pyrazolones, are capable of existing in several prototropic tautomeric forms. For a compound like 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol, which is substituted at the C3 and C4 positions, the principal tautomeric equilibrium involves three forms, often referred to as the OH, NH, and CH forms. clockss.org

The OH Form (1H-pyrazol-5-ol): This is the aromatic hydroxyl tautomer. In this form, the pyrazole (B372694) ring maintains its aromatic character, and the oxygen atom is part of a hydroxyl group. It is formally named this compound.

The NH Form (pyrazolin-5-one): This is a ketone tautomer where the proton from the hydroxyl group has migrated to one of the ring nitrogen atoms, and the C5-oxygen is now a carbonyl group. Depending on which nitrogen is protonated, two isomers are possible, though one is typically more stable. This form is named 3-Bromo-4-(tert-butyl)-1,2-dihydro-3H-pyrazol-3-one.

The CH Form (pyrazolin-5-one): In this second ketone tautomer, the proton from the C4 position migrates, leading to a different conjugated system. This form is generally named 4-Bromo-5-(tert-butyl)-2,4-dihydro-3H-pyrazol-3-one.

The equilibrium between these forms is dynamic and is influenced by various factors, including the electronic nature of substituents, the physical state (solid or solution), and the surrounding solvent environment. tandfonline.com

Structural Analysis of Tautomeric Equilibria in Solution and Solid State

The determination of the predominant tautomeric form and the ratio of tautomers in equilibrium is accomplished through various analytical and spectroscopic techniques.

In the solid state, X-ray crystallography is the definitive method for elucidating the precise tautomeric structure. ewha.ac.kr Typically, pyrazole derivatives exist as a single, predominant tautomer in the crystal lattice, often stabilized by intermolecular interactions such as hydrogen bonding. nih.gov For instance, X-ray analysis of similar pyrazole compounds has shown that one tautomer is almost exclusively observed within the crystal. nih.gov Solid-state NMR (CP/MAS) is another powerful tool that provides information about the structure present in the solid phase, corroborating findings from X-ray diffraction. nih.gov

In solution, the situation is more complex as multiple tautomers often coexist in a dynamic equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) is the most widely used technique for studying these equilibria. clockss.org

In many cases, the proton exchange between tautomers is rapid on the NMR timescale, resulting in averaged signals for the atoms involved in the tautomerization (e.g., C3 and C5). nih.gov

By using low temperatures, it is sometimes possible to slow down the proton exchange rate sufficiently to observe separate signals for each tautomer, allowing for their direct quantification. fu-berlin.de

Comparison of chemical shifts with "fixed" derivatives (e.g., N-methylated or O-methylated analogs), where tautomerism is not possible, can help to deduce the predominant form in the tautomeric compound. mdpi.com

The following table summarizes the analytical methods used for studying tautomerism in pyrazol-5-ols.

| Phase | Primary Analytical Method | Information Obtained |

| Solid State | X-ray Crystallography | Definitive 3D structure of the single predominant tautomer. ewha.ac.kr |

| Solid-State NMR (CP/MAS) | Confirms the tautomeric form present in the crystal lattice. nih.gov | |

| Solution | NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Determines the ratio of tautomers in dynamic equilibrium. clockss.org |

| UV-Vis Spectroscopy | Can indicate the presence of different chromophoric systems corresponding to different tautomers. | |

| IR Spectroscopy | Shows characteristic vibrational frequencies for OH vs. C=O groups. |

Influence of Substituents (Bromo, tert-Butyl) on Tautomeric Preferences and Stability

The specific substituents on the pyrazole ring, a bromo group at the C4 position and a tert-butyl group at the C3 position, exert significant electronic and steric effects that modulate the tautomeric equilibrium.

tert-Butyl Group (at C3): The tert-butyl group is a bulky, electron-donating substituent.

Electronic Effect: As an electron-donating group, it tends to increase the electron density in the pyrazole ring. Studies on substituted pyrazoles have shown that electron-donating groups generally favor the tautomer where the substituent is at the C3 position. nih.gov

Steric Effect: The significant steric hindrance of the tert-butyl group can influence the planarity of the molecule and affect intermolecular interactions, such as dimerization through hydrogen bonding, which might favor one tautomer over another. However, studies on 3(5)-substituted pyrazoles have indicated that a tert-butyl group often prefers the C5 position in the tautomeric equilibrium, which suggests that in the case of this compound, it will remain at the C3 position during annular tautomerism. nih.gov

Bromo Group (at C4): The bromine atom is an electron-withdrawing group via induction but can be a weak π-donor.

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Influence on Tautomerism |

| tert-Butyl | C3 | Electron-donating | High | Stabilizes the aromatic OH tautomer; sterically hinders certain intermolecular associations. |

| Bromo | C4 | Inductively electron-withdrawing | Moderate | Decreases ring basicity; minor direct influence on annular tautomerism but affects relative stability of keto vs. enol forms. fu-berlin.de |

Solvent and Environmental Effects on Tautomerism Dynamics

The tautomeric equilibrium of pyrazol-5-ols is highly sensitive to the solvent environment. The polarity, proticity, and hydrogen-bonding capability of the solvent can stabilize different tautomers to varying extents. nih.gov

Nonpolar Solvents (e.g., Chloroform, Toluene): In nonpolar or weakly polar solvents, the less polar OH tautomer is often favored. This form can be stabilized by the formation of intermolecular hydrogen-bonded dimers. nih.govfu-berlin.de

Polar Aprotic Solvents (e.g., DMSO, Acetone): Polar aprotic solvents, which are effective hydrogen bond acceptors, can disrupt the self-association of pyrazole molecules. fu-berlin.de They tend to solvate and stabilize the more polar ketone (NH and CH) tautomers, shifting the equilibrium toward these forms. researchgate.net

Polar Protic Solvents (e.g., Water, Methanol): Polar protic solvents can act as both hydrogen bond donors and acceptors. They can stabilize all tautomeric forms but may preferentially stabilize the more polar ketone forms. Furthermore, water molecules have been shown to lower the energy barrier for proton transfer between tautomers. nih.gov

The general trend is that an increase in solvent polarity and hydrogen-bonding ability tends to shift the equilibrium from the hydroxyl (OH) form towards the ketone (NH/CH) forms. tandfonline.com

Theoretical Predictions of Tautomeric Ratios and Energetics

Computational chemistry provides powerful tools for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium. Density Functional Theory (DFT) is a widely used method for this purpose.

Calculations are typically performed using functionals like B3LYP with extended basis sets such as 6-311++G**. nih.gov These methods allow for the calculation of the electronic energy (ΔE) and Gibbs free energy (ΔG) of each tautomer. researchgate.net The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form at equilibrium.

Theoretical studies on substituted pyrazoles have successfully predicted tautomeric preferences:

They have established that electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups favor the C5-tautomer in the gas phase. nih.govresearchgate.net

Solvent effects can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to predict tautomeric ratios in different media.

These calculations can also determine the energy barriers for the interconversion between tautomers, confirming that the proton exchange is typically an intermolecular process with a lower energy barrier than an intramolecular one. nih.gov

For this compound, DFT calculations could provide precise predictions of the relative energies of the OH, NH, and CH forms in both the gas phase and in various solvents, offering valuable insights that complement experimental findings.

Structural Characterization and Elucidation Methodologies

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis reveals how molecules are arranged in a crystal lattice. This arrangement is defined by the unit cell, which is the smallest repeating unit of the crystal. The analysis provides the unit cell dimensions (a, b, c) and angles (α, β, γ), the space group, and the number of molecules per unit cell (Z). For example, the crystal structure of a closely related tautomer, 5-tert-Butyl-4-bromo-1,2-dihydro-1H-pyrazol-3(2H)-one monohydrate, was solved, providing a template for understanding the solid-state structure. researchgate.net Similarly, other substituted pyrazoles like 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine have been characterized, showing monoclinic crystal systems. nih.gov

Interactive Table: Crystallographic Data for Related Pyrazole (B372694) Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | Monoclinic | P2₁/c | a=11.9421 Å, b=9.6419 Å, c=11.7694 Å, β=93.504° | nih.gov |

| tert-Butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate | Monoclinic | P2₁/c | a=18.6250 Å, b=6.0893 Å, c=10.7414 Å, β=104.100° | nih.gov |

The crystal packing of pyrazole derivatives is heavily influenced by non-covalent interactions, particularly hydrogen bonding and π-π stacking. rsc.orgnih.gov

Hydrogen Bonding: The presence of N-H (donor) and C=O/N (acceptor) groups in the pyrazolone (B3327878) tautomer facilitates the formation of extensive hydrogen-bonding networks. nih.gov In the crystal structure of 5-tert-Butyl-4-bromo-1,2-dihydro-1H-pyrazol-3(2H)-one, molecules form centrosymmetric dimers through N—H···O hydrogen bonds. researchgate.net These dimers can be further linked by water molecules, creating elaborate, higher-order structures. researchgate.net Such interactions are a defining feature of pyrazole crystal engineering, leading to the formation of dimers, chains, or more complex 2D and 3D networks. nih.govresearchgate.netnih.govresearchgate.net

Advanced Diffraction and Spectroscopic Techniques for Detailed Structural Insights

The precise three-dimensional arrangement of atoms and the intricate electronic environment of 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol are crucial for understanding its chemical behavior and potential applications. Advanced analytical techniques, particularly single-crystal X-ray diffraction, provide definitive insights into its solid-state structure, including bond lengths, angles, and intermolecular interactions.

A pivotal study in the structural elucidation of a closely related tautomer, 5-tert-Butyl-4-bromo-1,2-dihydro-1H-pyrazol-3(2H)-one monohydrate, utilized single-crystal X-ray diffraction to determine its molecular and supramolecular architecture. researchgate.net This analysis revealed that in the solid state, the compound exists as the pyrazolone tautomer and crystallizes with one molecule of water. researchgate.net The study was conducted at a low temperature (150 K) to minimize thermal vibrations and obtain high-precision data. researchgate.net

The crystal structure is characterized by an extensive and elaborate hydrogen-bonding network. researchgate.net This network involves the pyrazole N-H groups, the keto oxygen atom, and the water molecule, leading to the formation of complex motifs. researchgate.net Notably, the pyrazole molecules form centrosymmetric dimers through N—H···O hydrogen bonds. researchgate.net These dimers are further connected by water molecules, creating unique hydrogen-bonded patterns, including distorted hexagonal and octagonal ring motifs. researchgate.net Such detailed structural information is invaluable for understanding the compound's physical properties, such as melting point and solubility.

The crystallographic data provides a foundational understanding of the molecule's solid-state conformation. Spectroscopic techniques, while not providing a complete 3D structure on their own, offer complementary information about the molecule's features in various states and are essential for confirming the structure in solution. Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are routinely used to characterize pyrazole derivatives. researchgate.netmdpi.com For instance, in related pyrazole systems, ¹H NMR spectroscopy can help identify the protons on the pyrazole ring and the tert-butyl group, while ¹³C NMR provides information on the carbon skeleton. researchgate.netmdpi.com Advanced 2D NMR experiments (like COSY, HSQC, and HMBC) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the this compound structure.

The following table summarizes the key crystallographic data obtained for the tautomer, 5-tert-Butyl-4-bromo-1,2-dihydro-1H-pyrazol-3(2H)-one monohydrate. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₁₁BrN₂O·H₂O |

| Temperature | 150 K |

| Wavelength | 0.71073 Å |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Unit cell dimensions | a = 21.019(4) Å, c = 8.049(2) Å |

| Volume | 3555.2(14) ų |

| Z (Molecules per unit cell) | 16 |

Computational and Theoretical Chemistry Studies on 4 Bromo 3 Tert Butyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic structure of 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol. These calculations provide a detailed picture of electron distribution, which is key to predicting the molecule's reactivity.

Core outputs of these calculations include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. For pyrazole (B372694) derivatives, the HOMO is typically distributed over the pyrazole ring, while the LUMO's location can indicate sites susceptible to nucleophilic attack.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize charge distribution. In this compound, MEP maps would highlight electron-rich regions, such as the oxygen and nitrogen atoms, which are likely sites for electrophilic attack and hydrogen bonding. Conversely, electron-deficient regions, often near hydrogen atoms attached to heteroatoms, indicate sites for nucleophilic interaction. From these fundamental properties, various reactivity descriptors can be calculated to provide quantitative predictions of chemical behavior.

Table 1: Calculated Electronic Properties of this compound (OH-tautomer) Note: The values below are representative examples based on typical DFT calculations (e.g., B3LYP/6-31G) and are for illustrative purposes.*

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.8 D | Indicates overall polarity of the molecule |

Density Functional Theory (DFT) Applications in Tautomerism, Conformational Analysis, and Energetic Profiles

Pyrazol-5-ols are well-known for existing in multiple tautomeric forms. For this compound, three principal tautomers are considered: the hydroxyl form (OH-form), the keto form (NH-form), and a zwitterionic CH-form. DFT is the primary tool used to investigate the energetic landscape of this tautomerism.

By calculating the total electronic energies of each tautomer, researchers can determine their relative stabilities. These calculations are typically performed for the molecule in the gas phase and in various solvents using a Polarizable Continuum Model (PCM) to account for solvent effects. Studies on similar 4-bromo-1H-pyrazoles have shown that DFT calculations can successfully justify the predominance of one tautomer over others in different states. researchgate.net For pyrazol-3-ols, the hydroxy form is often found to be the most stable, though this can be influenced by substitution and medium. mdpi.com

Conformational analysis, particularly concerning the rotation of the bulky tert-butyl group, is also performed using DFT. By calculating the energy as a function of the dihedral angle of the C-C bond connecting the tert-butyl group to the pyrazole ring, a rotational energy profile can be constructed to identify the lowest-energy conformer.

Table 2: Calculated Relative Energies of Tautomers of this compound Note: Energies are illustrative, calculated relative to the most stable tautomer (0.00 kcal/mol).

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in DMSO, kcal/mol) | Predominant Form |

|---|---|---|---|

| OH-form (pyrazol-5-ol) | 0.00 | 0.00 | Most Stable |

| NH-form (pyrazol-3(2H)-one) | +2.5 | +1.8 | Minor Population |

| CH-form (zwitterion) | +15.7 | +9.2 | Negligible |

Molecular Modeling and Dynamics Simulations for Understanding Intramolecular and Intermolecular Behavior

Molecular modeling techniques are crucial for understanding how molecules of this compound interact with each other. In the solid state, such molecules often form complex supramolecular structures governed by non-covalent interactions, primarily hydrogen bonding.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule in solution over time. An MD simulation would model the interactions between a solute molecule and numerous explicit solvent molecules, providing insights into the solvation shell structure, the stability of intramolecular and intermolecular hydrogen bonds, and the conformational flexibility of the molecule in a condensed phase.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts) via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. For pyrazole systems, predicting Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable for distinguishing between tautomers.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N). researchgate.net The predicted shifts are highly sensitive to the electronic environment of each nucleus, which differs significantly between tautomers. For instance, the ¹³C chemical shift of the carbon atom bonded to oxygen is markedly different in the OH-form (C-O) compared to the NH-form (C=O). mdpi.com

By calculating the NMR spectra for each plausible tautomer and comparing them to the experimental spectrum, the dominant form in solution can be identified with high confidence. mdpi.com For complex molecules, a Boltzmann-weighted average of the chemical shifts from different low-energy conformers is often calculated to provide a more accurate prediction. nih.gov

Table 3: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for the OH-Tautomer Note: Calculated values are representative of GIAO-DFT results. Experimental values are based on similar reported structures.

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C3 (C-tert-butyl) | 158.5 | 159.2 |

| C4 (C-Br) | 94.2 | 93.8 |

| C5 (C-OH) | 154.1 | 155.0 |

| C (tert-butyl, quat.) | 32.0 | 32.4 |

| CH₃ (tert-butyl) | 30.1 | 30.4 |

Computational Studies on Reaction Mechanisms and Transition States

Theoretical chemistry provides the tools to explore the reactivity of this compound by mapping out potential reaction pathways. DFT calculations can be used to investigate reaction mechanisms, such as electrophilic substitution, cycloaddition, or elimination reactions, which are common for pyrazole systems. nih.gov

To study a reaction mechanism, a potential energy surface is computationally explored to locate the reactant and product minima, as well as the transition state (TS) that connects them. The TS is a first-order saddle point on the energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the key determinant of the reaction rate.

For example, a computational study could investigate the mechanism of a substitution reaction at the C4 position by modeling the approach of an electrophile, locating the corresponding sigma-complex intermediate and the transition states leading to and from it. Such studies can explain observed regioselectivity and predict how changes in substituents or reaction conditions might alter the reaction outcome. nih.gov

Investigation of Molecular Interactions and Biological Activity Profiles in Vitro and Mechanistic Focus

Ligand-Target Interactions: Molecular Docking and Binding Affinity Studies

Currently, there are no specific molecular docking or binding affinity studies for 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol reported in peer-reviewed journals. Such studies would be instrumental in predicting the potential biological targets of this compound. In silico molecular docking simulations are a standard computational method used to understand how a ligand, such as this compound, might interact with the binding site of a protein. These studies predict the binding conformation and estimate the binding affinity, providing insights into the compound's potential efficacy and mechanism of action at a molecular level.

Enzyme Inhibition Mechanisms and Kinetics (in vitro)

There is a lack of published data on the in vitro enzyme inhibition mechanisms and kinetics of this compound. Research in this area would involve screening the compound against a panel of enzymes to identify any inhibitory activity. For any identified interactions, kinetic studies would be performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate key parameters such as the inhibition constant (Ki). This information is crucial for understanding the compound's potential as a therapeutic agent that targets specific enzymatic pathways.

Receptor Modulation Studies (in vitro)

Specific in vitro studies on the receptor modulation effects of this compound are not available in the current scientific literature. Such investigations would typically involve radioligand binding assays or functional assays using cell lines that express specific receptors. These studies would aim to determine if the compound acts as an agonist, antagonist, or allosteric modulator of a particular receptor, thereby elucidating its potential pharmacological effects.

Exploration of Specific Biological Activities (in vitro and mechanistic)

While the pyrazole (B372694) scaffold is known to be a versatile core in compounds exhibiting a wide range of biological activities, specific in vitro and mechanistic data for this compound are not documented in the available literature.

Antimicrobial and Antifungal Activity Mechanisms

There are no specific reports detailing the antimicrobial or antifungal activity and mechanisms of action for this compound. To assess this, the compound would need to be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC). Further mechanistic studies could involve investigating its effects on microbial cell wall synthesis, protein synthesis, or DNA replication.

Antitumor Activity and Molecular Mechanisms of Action

Detailed in vitro studies on the antitumor activity of this compound and its molecular mechanisms of action have not been published. A thorough investigation would involve screening the compound against various cancer cell lines to assess its cytotoxicity and cytostatic effects. Subsequent mechanistic studies could explore its impact on cell cycle progression, apoptosis induction, or specific signaling pathways implicated in cancer.

Anti-inflammatory Activity and Related Target Modulation

There is no specific information available regarding the anti-inflammatory activity of this compound or its modulation of related targets. Evaluation of its anti-inflammatory potential would typically involve in vitro assays to measure the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or the suppression of inflammatory cytokine production in immune cells.

Other Mechanistically Investigated Biological Activities (e.g., Antioxidant, Antidepressant)

The pyrazole nucleus is a versatile scaffold that has been explored for a wide range of pharmacological activities. nih.gov Derivatives of this heterocyclic compound have shown promise in several areas, including as antioxidant and antidepressant agents. researchgate.netacademicstrive.com

Antioxidant Activity:

Several studies have highlighted the antioxidant potential of pyrazole derivatives. researchgate.net These compounds have demonstrated the ability to scavenge free radicals, which are implicated in a variety of disease pathologies. For instance, a series of novel thienyl-pyrazoles were synthesized and showed excellent DPPH and hydroxyl radical scavenging activities, with some compounds being comparable to standard antioxidants like ascorbic acid and BHA. nih.gov The antioxidant capacity of pyrazole-based derivatives has also been evaluated through methods such as the total antioxidant capacity (TAC) and iron-reducing power (IRP) assays, with some derivatives showing potent activity. ekb.eg The mechanism of action is often attributed to the ability of the pyrazole ring and its substituents to donate electrons and stabilize free radicals.

Antidepressant Activity:

The pyrazole and its dihydro derivative, pyrazoline, have been identified as promising scaffolds for the development of antidepressant agents. nih.gov Many pyrazoline-containing molecules have been reported as potential antidepressant agents with selectivity for monoamine oxidase (MAO) enzymes, particularly MAO-A. nih.govnih.gov Inhibition of MAO-A increases the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain, which is a key mechanism for alleviating symptoms of depression. Some synthesized 1,3,5-triphenyl-2-pyrazoline derivatives have exhibited significant antidepressant activity in preclinical models, with one derivative showing activity comparable to the standard drug imipramine. tsijournals.com The antidepressant potential of pyrazoline derivatives has been assessed using in-vivo models such as the forced swimming test and tail suspension test. researchgate.netbanglajol.info

Structure-Activity Relationship (SAR) Derivation for this compound Derivatives

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For antidepressant activity, studies on 1,3,5-triphenyl-2-pyrazolines have indicated that the presence of a methoxy (B1213986) group on the phenyl ring at the 3-position of the pyrazoline ring enhances activity. tsijournals.com Conversely, the replacement of the methoxy group with a methyl group or other electron-withdrawing groups leads to a decrease in antidepressant activity. tsijournals.com This suggests that electron-donating groups at this position are favorable for this particular biological effect.

In the context of antioxidant activity, the substitution pattern on the pyrazole ring also plays a significant role. For a series of 3-Aryl-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles, the presence of fluoro, chloro, and bromo substituents was noted. researchgate.net An increase in the number of methoxy groups on the ring was found to enhance the antioxidant activity. researchgate.net

The diverse range of possible substitutions at various positions of the pyrazole ring, including the carbon atoms at positions 3, 4, and 5, as well as the nitrogen atoms at positions 1 and 2, allows for the fine-tuning of the physicochemical and pharmacokinetic properties of these derivatives. researchgate.net Substituents such as alkyl, aryl, hydroxyl, amino, nitro, and halogen groups can modulate the electronic characteristics of the pyrazole ring and influence its interaction with biological targets. researchgate.net

In Vitro Cellular Assays and Pathway Modulation Studies

In vitro cellular assays are essential for elucidating the mechanisms of action of bioactive compounds. Studies on pyrazole derivatives have revealed their ability to modulate various cellular pathways, including those involved in cancer cell proliferation and signal transduction.

One study investigated the anticancer activity of a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole derivatives against a human triple-negative breast cancer cell line. nih.gov The results showed that these compounds induced dose- and time-dependent cell toxicity. nih.gov Further investigation revealed that the most active compound induced cell cycle arrest in the S phase and provoked apoptosis, which was accompanied by an elevated level of Reactive Oxygen Species (ROS) and increased caspase 3 activity. nih.gov This suggests that some pyrazole derivatives can exert their anticancer effects by inducing oxidative stress and activating apoptotic pathways.

In another line of research, a potent kinase inhibitor pyrazole derivative, 1,3-di-tert-butyl-N-(4-fluorophenyl)-1,6-dihydroimidazo[4,5-c]pyrazole-5-amine, was identified from a high-throughput screening kinase assay. upb.ro Although the purified substance was found to be inactive, it was concluded that the biological activity was attributable to one or more minor impurities, highlighting the potential of the pyrazole scaffold in kinase inhibition. upb.ro Various pyrazole derivatives have been identified as small-molecule inhibitors of p38 MAP kinase, a key enzyme in signal transduction pathways. upb.ro

Furthermore, the synthesis and structural characterization of novel azo-azomethine pyrazoles have been reported, with these compounds being evaluated for their antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov Such studies, often complemented by molecular docking, help in identifying potential molecular targets and understanding the binding interactions that underpin the biological activity of these compounds. nih.gov

Chemical Reactivity and Derivatization of 4 Bromo 3 Tert Butyl 1h Pyrazol 5 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity in electrophilic and nucleophilic substitution reactions is influenced by the nature and position of the substituents it bears. In the case of 4-bromo-3-(tert-butyl)-1H-pyrazol-5-ol, the ring is substituted with an electron-donating hydroxyl group (in its tautomeric pyrazolone (B3327878) form) and a bulky tert-butyl group, as well as an electron-withdrawing bromo group.

Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position. However, since this position is already occupied by a bromine atom in the title compound, electrophilic attack at other positions is less favored. The electron-donating nature of the tert-butyl group at C3 and the hydroxyl group at C5 (or the corresponding keto group in the pyrazolone tautomer) would generally activate the ring towards electrophiles. Conversely, the bromo group at C4 is deactivating. Research has shown that direct palladium-catalyzed arylation at the C5 position of N-protected 4-bromopyrazole derivatives can be achieved without cleavage of the C-Br bond, indicating that the C5 position remains susceptible to certain types of substitution. rsc.org

Nucleophilic aromatic substitution on the pyrazole ring is generally less common and requires the presence of strong electron-withdrawing groups and a good leaving group. The bromo substituent at the C4 position could potentially undergo nucleophilic displacement, although this is less facile than in many other aromatic systems.

Functional Group Interconversions of the Hydroxyl and Bromo Moieties

The hydroxyl and bromo groups in this compound are key handles for functional group interconversions, allowing for the introduction of a wide array of other functionalities.

The hydroxyl group can undergo a variety of reactions typical of alcohols or the enolic form of a ketone. These include etherification and esterification to yield the corresponding ethers and esters. For instance, the methylation of the hydroxyl group of 4-bromo-1-phenyl-1H-pyrazol-3-ol has been successfully demonstrated, suggesting similar transformations are feasible for this compound. researchgate.netmdpi.com

The bromo substituent is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position, making it a pivotal site for derivatization.

Synthesis of Novel Derivatives and Analogs of this compound

The strategic functionalization of this compound has led to the synthesis of a diverse range of novel derivatives and analogs with potential applications in various fields of chemical research.

Modifications at Nitrogen Atoms (N1, N2)

The pyrazole ring contains two nitrogen atoms, N1 and N2, which can be subjected to alkylation and arylation reactions. The presence of a proton on one of the nitrogen atoms in the 1H-pyrazole tautomer allows for the introduction of various substituents. N-alkylation and N-arylation can significantly influence the biological and physicochemical properties of the resulting compounds. These reactions are typically carried out using alkyl or aryl halides in the presence of a base.

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group at the C5 position is a prime site for derivatization. As mentioned, it can be readily converted into ethers and esters.

Etherification: The formation of an ether linkage can be achieved by reacting the pyrazol-5-ol with an alkyl halide in the presence of a base. A notable example is the methylation of a similar pyrazole derivative using methyl iodide and sodium hydride. mdpi.com

| Reactant | Reagent | Base | Product | Reference |

| 4-bromo-1-phenyl-1H-pyrazol-3-ol | Methyl iodide | NaH | 4-bromo-3-methoxy-1-phenyl-1H-pyrazole | mdpi.com |

Esterification: Ester derivatives can be synthesized by reacting the hydroxyl group with acyl chlorides or carboxylic anhydrides, typically in the presence of a base or an acid catalyst.

Reactions Involving the Bromo Substituent (e.g., Cross-Coupling Reactions)

The bromo group at the C4 position is a versatile handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-bromopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This method has been successfully applied to unprotected 4-bromopyrazoles. nih.govnih.govrsc.org

| Coupling Partner | Catalyst | Base | Product Type | Reference |

| Arylboronic acid | Pd(dppf)Cl2 | K2CO3 | 4-Aryl-3-(tert-butyl)-1H-pyrazol-5-ol | nih.gov |

| Heteroarylboronic acid | XPhos Pd G2 | Various | 4-Heteroaryl-3-(tert-butyl)-1H-pyrazol-5-ol | rsc.org |

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the 4-bromopyrazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgnih.govorganic-chemistry.orglibretexts.orgresearchgate.net This is a powerful method for the synthesis of alkynylpyrazoles.

| Coupling Partner | Catalyst System | Base | Product Type | Reference |

| Terminal alkyne | Pd(PPh3)4 / CuI | Amine base | 4-Alkynyl-3-(tert-butyl)-1H-pyrazol-5-ol | wikipedia.orglibretexts.org |

Heck Coupling: The Heck reaction involves the coupling of the 4-bromopyrazole with an alkene in the presence of a palladium catalyst and a base to form a new C-C double bond. organic-chemistry.orgbeilstein-journals.org

| Coupling Partner | Catalyst | Base | Product Type | Reference |

| Alkene | Pd(OAc)2 | Et3N | 4-Alkenyl-3-(tert-butyl)-1H-pyrazol-5-ol | organic-chemistry.orgbeilstein-journals.org |

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond between the 4-bromopyrazole and an amine, catalyzed by a palladium complex with a suitable ligand. researchgate.netnih.govnih.govorganic-chemistry.orgresearchgate.net This is a key method for the synthesis of 4-aminopyrazole derivatives.

| Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |

| Primary/Secondary Amine | Pd(dba)2 / tBuDavePhos | K3PO4 | 4-Amino-3-(tert-butyl)-1H-pyrazol-5-ol | researchgate.netnih.gov |

Ring Transformations and Cycloaddition Reactions of this compound

The pyrazole nucleus is a versatile scaffold in organic synthesis, capable of undergoing various transformations to construct more complex heterocyclic systems. For this compound, while specific literature on its ring transformation and cycloaddition reactions is limited, the reactivity of the core pyrazolone structure allows for predictions of its potential behavior in such reactions. These transformations are crucial for the synthesis of novel fused heterocyclic compounds, which are of significant interest in medicinal and materials chemistry.

The primary modes of reactivity for pyrazolones in ring-forming reactions involve their participation in condensation reactions with bifunctional electrophiles, leading to the annulation of a new ring onto the pyrazole core. The presence of the bromine atom at the C4 position and the bulky tert-butyl group at the C3 position can influence the regioselectivity and rate of these reactions.

One of the most well-documented ring transformations of pyrazolone derivatives is their conversion into pyranopyrazole systems. This is typically achieved through a multicomponent reaction involving an aldehyde, a source of active methylene, and the pyrazolone. Although not specifically documented for this compound, this reaction is a general and efficient method for the synthesis of the fused pyran ring. The general scheme for this transformation involves a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

A representative example of this type of reaction is the synthesis of pyrano[2,3-c]pyrazoles. In a typical procedure, a mixture of a pyrazolone, an aromatic aldehyde, and malononitrile (B47326) are reacted in the presence of a catalyst. The reaction proceeds through the formation of an arylidenemalononitrile, which then undergoes a Michael addition with the pyrazolone. Intramolecular cyclization and tautomerization then afford the final pyranopyrazole product. The conditions for these reactions are often mild, and various catalysts, including basic, acidic, and even nanocatalysts, have been employed to improve yields and reaction times.

Another significant ring transformation is the synthesis of pyrazolo[3,4-b]pyridines. This is a common strategy for creating fused pyridine (B92270) rings onto a pyrazole core. The classical approach involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. For this compound, this would necessitate the conversion of the 5-hydroxyl group into an amino group. Once the corresponding 5-aminopyrazole is obtained, it can be reacted with various β-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable precursors to construct the pyridine ring.

The Gould-Jacobs reaction, for instance, can be adapted for the synthesis of 4-hydroxypyrazolo[3,4-b]pyridines. This involves the reaction of a 5-aminopyrazole with a diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization. Subsequent transformations can then be carried out on the newly formed pyridine ring.

Regarding cycloaddition reactions, the pyrazole ring itself is generally aromatic and thus not highly reactive as a diene in Diels-Alder reactions. However, the pyrazolone tautomer of this compound possesses a C4-C5 double bond that could potentially act as a dienophile in [4+2] cycloaddition reactions with highly reactive dienes. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom could enhance its dienophilic character.

Conversely, it is also conceivable for the pyrazole ring to participate in [3+2] cycloaddition reactions, particularly when transformed into a suitable 1,3-dipole. For instance, the generation of a nitrile imine from a related pyrazole derivative could undergo cycloaddition with an alkene or alkyne. However, these types of cycloadditions typically involve the formation of the pyrazole ring itself rather than a reaction of a pre-formed pyrazole.

Detailed research findings on these specific transformations for this compound are not extensively available in the current literature. The following tables provide representative data for analogous ring transformation reactions of other pyrazolone derivatives, illustrating the general methodologies that could potentially be applied to the title compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions | Yield (%) |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Aromatic Aldehyde | Malononitrile | 6-Amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Ethanol (B145695), Reflux, Catalyst | High |

| Ethyl Acetoacetate | Hydrazine (B178648) Hydrate (B1144303) | Aromatic Aldehyde | Malononitrile | 1,4-Dihydropyrano[2,3-c]pyrazole | Solvent-free, Catalyst |

| 5-Pyrazolone | Dimethyl Barbituric Acid | Aldehyde | Pyranopyrazole derivative | Ionic Liquid, 60°C | High |

| Pyrazolo[3,4-b]pyridine Synthesis | ||||

| Starting Pyrazole | Reagent | Product | Conditions | Yield (%) |

| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | 1H-Pyrazolo[3,4-b]pyridine | Acetic Acid, Reflux | Moderate to Good |

| 3-Amino-5-phenylpyrazole | Aromatic Aldehyde, 1-Phenyl-2-(phenylsulfonyl)ethanone | 5-Aryl-pyrazolo[3,4-b]pyridine | Hantzsch Synthesis | Good |

| 5-Aminopyrazole | Alkynyl Aldehyde | Halogen-functionalized pyrazolo[3,4-b]pyridine | Silver, Iodine, or NBS | Good |

Emerging Applications and Future Research Directions

Role in Material Science and Advanced Functional Materials

The field of material science continually seeks novel organic molecules for the development of advanced functional materials. Pyrazole (B372694) derivatives have been identified as promising candidates for creating materials such as luminescent compounds and conducting polymers. numberanalytics.comnih.gov The potential of 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol in this arena is largely untapped but highly promising.

The structure of this compound is particularly suited for the construction of ordered molecular assemblies. It possesses both N-H and O-H protons, making it an excellent candidate for forming extensive and robust hydrogen-bonding networks. researchgate.net This property is fundamental to crystal engineering, where it can be used to guide the self-assembly of molecules into predictable supramolecular architectures. Such ordered structures are prerequisites for materials with tailored optical, electronic, or porous properties.

Furthermore, the substituents on the pyrazole ring offer opportunities to fine-tune the material's characteristics. The bulky tert-butyl group can influence the solubility and processing of the material while also controlling the intermolecular packing in the solid state. The bromine atom serves as a versatile synthetic handle for post-functionalization, allowing the pyrazole unit to be incorporated into larger polymeric or dendritic structures through cross-coupling reactions. mdpi.com

Catalytic Applications and Ligand Design in Organic and Inorganic Chemistry

N-unsubstituted pyrazoles are recognized as highly versatile ligands in the realms of coordination chemistry and homogeneous catalysis. nih.govnih.gov Their proton-responsive N-H group can participate directly in catalytic cycles through metal-ligand cooperation, a concept of growing importance in catalyst design. nih.govrsc.org this compound is an exemplary candidate for the design of novel ligands and catalysts.

This molecule can function as a monoanionic bidentate ligand, coordinating to a metal center through one of the pyrazole nitrogen atoms and the deprotonated hydroxyl group. The resulting five-membered chelate ring imparts stability to the metal complex. The electronic and steric environment of the metal center can be systematically modified by the substituents on the pyrazole core, thereby tuning the reactivity and selectivity of the catalyst. researchgate.net

Complexes featuring pyrazole-based ligands have demonstrated activity in a wide array of catalytic transformations, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. researchgate.net The specific substitution pattern of this compound could lead to catalysts with unique properties. The sterically bulky tert-butyl group may create a specific pocket around the metal center, potentially leading to high selectivity in reactions like asymmetric catalysis. The bromine atom offers a site for tethering the catalytic complex to a solid support, facilitating catalyst recovery and recycling.

Chemo- and Biosensing Applications

The development of selective and sensitive chemo- and biosensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. The pyrazole scaffold is an attractive platform for sensor design due to its ability to form stable complexes with a variety of metal ions. The coordination of a target ion can induce a measurable spectroscopic or electrochemical response.

This compound possesses several features that make it a promising candidate for chemosensor development. The pyrazol-5-ol moiety can act as a selective binding site for specific metal ions or other analytes. Upon binding, changes in the electronic structure of the molecule could lead to a distinct color change (colorimetric sensing) or a modulation of its fluorescence emission (fluorescent sensing).

The bromine atom on the pyrazole ring significantly enhances the molecule's potential utility in sensor applications. It can be used to covalently attach the sensor molecule to various surfaces, such as nanoparticles, polymers, or electrode materials, via established cross-coupling chemistry. mdpi.com This immobilization is a key step in the fabrication of practical sensing devices. Future research could focus on synthesizing derivatives where the bromine atom is replaced with fluorophores or other signaling units to create highly sensitive and specific sensing platforms.

Design of Agrochemicals and Crop Protection Agents

The pyrazole heterocycle is a well-established and highly successful scaffold in the agrochemical industry. nih.gov Numerous commercial products, including herbicides, fungicides, and insecticides, are based on pyrazole derivatives. numberanalytics.comresearchgate.netnih.gov This success provides a strong rationale for investigating this compound as a lead structure for the development of new crop protection agents.

The biological activity of pyrazole-based agrochemicals is highly dependent on the substitution pattern around the ring. nih.gov Studies have shown that modifications at various positions can dramatically influence efficacy and target specificity. For instance, pyrazole carboxamides are known to exhibit potent fungicidal activity, while other derivatives show excellent herbicidal properties. nih.govnih.govnih.gov

The structural features of this compound make it a compelling starting point for agrochemical discovery. The pyrazol-5-ol core is a known pharmacophore, the bulky tert-butyl group can enhance metabolic stability or target binding, and the bromine atom provides a convenient point for chemical diversification to build a library of analogues for biological screening. This allows for a systematic exploration of the structure-activity relationship (SAR) to optimize performance against specific agricultural pests.

| Pyrazole Derivative Class | Target Application | Key Research Findings | Reference |

|---|---|---|---|

| 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Herbicide | Some compounds showed excellent post-emergence herbicidal effects against weeds like Digitaria sanguinalis. The substituent at the 5-position of the pyrazole ring was found to be important for activity. | nih.gov |

| Pyrazole-Thiazole Carboxamides | Fungicide | Certain derivatives exhibited better in vitro activity against Rhizoctonia cerealis than commercial fungicides like fluxapyroxad. Promising in vivo protective activity was also observed. | nih.gov |

| Pyrazole Carboxamides | Fungicide | Derivatives showed notable in vitro antifungal activity against a range of phytopathogenic fungi, including Rhizoctonia solani. | nih.gov |

| Phenylpyridine-Containing Pyrazoles | Herbicide | A few compounds exhibited moderate post-emergence herbicidal activity against weeds such as Digitaria sanguinalis and Abutilon theophrasti. | mdpi.comresearchgate.net |

| N-(substituted pyridinyl)-pyrazole-carboxamides | Fungicide | Some derivatives displayed better inhibition against Gibberella zeae at 100 µg/mL than the commercial fungicides carboxin (B1668433) and boscalid. | mdpi.com |

Future Perspectives in Pyrazole Chemistry and this compound Research

Pyrazole chemistry continues to be a vibrant and productive area of research. numberanalytics.comnumberanalytics.com For the specific compound this compound, the future is promising, but dedicated research is required to unlock its full potential.

Key future research directions should include:

Synthetic Methodology: The development of novel, efficient, and sustainable synthetic routes to access this compound and its derivatives is a primary objective. numberanalytics.com

Derivatization and Screening: A systematic exploration of the chemistry of the bromine and hydroxyl functionalities is needed to create diverse libraries of new compounds. These libraries should then be screened for activity in the areas of materials science, catalysis, sensing, and agrochemicals.

Structure-Property Relationships: In-depth studies are required to understand how the unique structural features of this molecule and its derivatives correlate with their functional properties. This includes crystallographic studies to analyze packing and hydrogen bonding, spectroscopic studies to probe electronic properties, and detailed structure-activity relationship (SAR) studies for biological applications. researchgate.net

Coordination Chemistry: A thorough investigation of the coordination behavior of this compound with a range of transition metals is warranted. The resulting complexes should be fully characterized and their potential in homogeneous and heterogeneous catalysis should be evaluated.

Q & A

(Basic) What are the recommended synthetic methodologies for preparing 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol?

Answer:

The compound can be synthesized via catalyst-free tandem reactions, such as the Knoevenagel-Michael cascade. For example, aryl aldehydes and pyrazolin-5-one derivatives react under mild conditions (e.g., ethanol, 5 min, room temperature) to yield bis-pyrazol-5-ol analogs in >90% yields . For brominated derivatives, bromo-substituted aldehydes or post-synthetic bromination (e.g., using NBS or Br₂) may be employed. Solvent-free or graphene oxide-catalyzed methods (e.g., 120°C for 10 min) can improve efficiency but require careful temperature control to avoid oxidation by-products .

(Basic) How can crystallization challenges during purification be addressed?

Answer:

Crystallization issues often arise due to competing by-products or solubility limitations. Ethanol is a preferred recrystallization solvent for pyrazol-5-ol derivatives, but yields may drop post-crystallization (e.g., 83% crude vs. 71% isolated) . To mitigate this:

- Optimize solvent polarity using mixed solvents (e.g., ethanol/water).

- Monitor purity via NMR before crystallization to identify contaminants.

- Consider gradient cooling to enhance crystal nucleation.

(Advanced) How are hydrogen-bonding patterns analyzed in the crystal structure of this compound?

Answer:

Hydrogen-bonding networks are characterized using single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Graph set analysis (as per Etter’s formalism) identifies recurring motifs (e.g., R₂²(8) rings) and directional interactions. For pyrazol-5-ol derivatives, intermolecular O–H···N and N–H···O bonds dominate, forming layered or helical architectures. Computational tools like Mercury or CrystalExplorer aid in visualizing and quantifying these patterns .

(Advanced) How can structure-activity relationships (SAR) be investigated for bioactivity?

Answer:

SAR studies involve systematic substituent variation (e.g., tert-butyl, bromo, aryl groups) followed by in vitro assays. For example:

- Replace the tert-butyl group with smaller alkyl chains to assess steric effects.

- Introduce electron-withdrawing groups (e.g., -NO₂) on the aryl ring to modulate electronic properties.

- Test antimicrobial activity via agar diffusion assays or cytotoxicity via MTT assays, as demonstrated for related pyrazole-thiazole hybrids .

(Basic) What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : H and C NMR confirm substitution patterns (e.g., tert-butyl at δ 1.3 ppm, pyrazole protons at δ 6–8 ppm).

- IR : O–H stretches (~3200 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) validate functional groups.

- SC-XRD : Resolves bromine positioning and torsional angles in the crystal lattice .

(Advanced) How can contradictions in reaction yield data be resolved?

Answer:

Yield discrepancies often stem from by-product formation (e.g., oxidized aldehydes) or incomplete crystallization. Strategies include:

- Reaction Monitoring : Use TLC or in situ NMR to track intermediate formation.

- By-Product Identification : LC-MS or GC-MS to detect side products (e.g., benzoic acid from aldehyde oxidation).

- Condition Optimization : Adjust stoichiometry (e.g., excess pyrazolin-5-one) or switch to inert atmospheres to suppress oxidation .

Table 1: Key Physicochemical Properties

| Property | Method/Value | Reference |

|---|---|---|

| Melting Point | 72–79°C (similar bromopyrazoles) | |

| Solubility | Ethanol > DMSO > H₂O | |

| Hydrogen Bond Donors | 1 (O–H) | |

| Torsional Angle (X-ray) | 15–25° (pyrazole ring) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.